molecular formula C15H11FO B3421806 4'-Fluorochalcone CAS No. 22966-25-2

4'-Fluorochalcone

Cat. No.: B3421806
CAS No.: 22966-25-2
M. Wt: 226.24 g/mol
InChI Key: VKNQSJQWRINEFS-IZZDOVSWSA-N
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Description

4’-Fluorochalcone is a fluorinated derivative of chalcone, a class of organic compounds with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:

    Reactants: 4-fluorobenzaldehyde and acetophenone

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl compound .

Industrial Production Methods: Industrial production of 4’-Fluorochalcone follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of greener solvents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

4’-Fluorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed:

Scientific Research Applications

4’-Fluorochalcone has diverse applications in scientific research:

Mechanism of Action

4’-Fluorochalcone is compared with other chalcone derivatives such as:

  • 4’-Chlorochalcone
  • 4’-Methoxychalcone
  • 4’-Methylchalcone

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQSJQWRINEFS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-10-0, 22966-25-2
Record name 4'-Fluorochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluorochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 399-10-0
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Record name 4'-Fluorochalcone
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Record name 4'-FLUOROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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